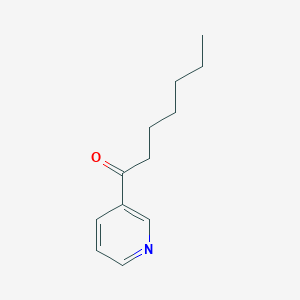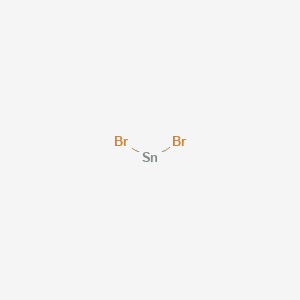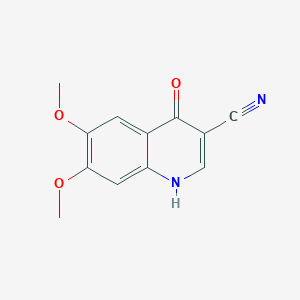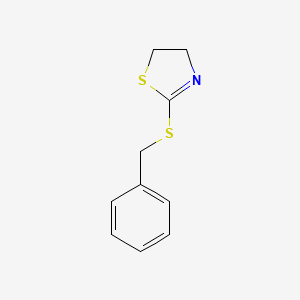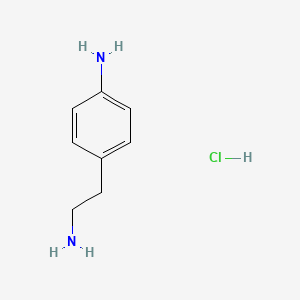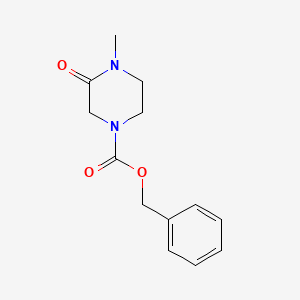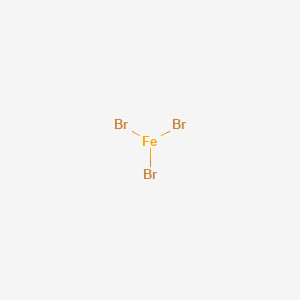
iron(III)bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
iron(III)bromide, also known as iron(III) bromide, is a chemical compound with the formula FeBr₃. This red-brown, odorless compound is primarily used as a Lewis acid catalyst in the halogenation of aromatic compounds. It dissolves in water to form acidic solutions and is known for its distinctive reddish-brown color in its solid state .
准备方法
Synthetic Routes and Reaction Conditions: iron(III)bromide can be synthesized through the direct reaction between iron and bromine. This reaction is highly exothermic, generating significant heat energy. The chemical equation for this reaction is: [ 2 \text{Fe} + 3 \text{Br}_2 \rightarrow 2 \text{FeBr}_3 ] The product is then purified through sublimation, a process in which a substance changes from a solid to a gas or vapor without first becoming a liquid .
Industrial Production Methods: In industrial settings, ferric bromide is often produced by treating iron metal with bromine gas. The reaction is carried out in a controlled environment to manage the exothermic nature of the process. The compound can also be prepared by the reaction of iron(III) oxide with hydrobromic acid, followed by purification .
化学反应分析
Types of Reactions: iron(III)bromide undergoes various types of chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in organic chemistry, converting alcohols to ketones.
Reduction: It can be reduced to ferrous bromide (FeBr₂) at temperatures above 200°C.
Common Reagents and Conditions:
Oxidation: Common reagents include alcohols, and the reaction is typically carried out under mild conditions.
Reduction: The reduction process requires elevated temperatures.
Substitution: Aromatic compounds and bromine are common reagents, with ferric bromide acting as a catalyst.
Major Products:
Oxidation: Ketones
Reduction: Ferrous bromide and bromine gas
Substitution: Brominated aromatic compounds
科学研究应用
iron(III)bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a Lewis acid catalyst in organic synthesis, particularly in the bromination of aromatic compounds.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
iron(III)bromide exerts its effects primarily through its role as a Lewis acid. It accepts electron pairs from other molecules, facilitating various chemical reactions. In the bromination of aromatic compounds, ferric bromide activates bromine molecules, making them more reactive and enabling the substitution of hydrogen atoms with bromine atoms on the aromatic ring .
相似化合物的比较
iron(III)bromide is often compared with other iron halides, such as:
Ferric chloride (FeCl₃): More stable than ferric bromide due to the greater oxidizing power of chlorine.
Ferrous bromide (FeBr₂): A lower oxidation state of iron, less commonly used as a catalyst.
Ferric iodide (FeI₃): Not stable, as iron(III) will oxidize iodide ions.
This compound’s unique properties, such as its ability to act as a Lewis acid catalyst and its distinctive red-brown color, make it a valuable compound in various chemical processes.
属性
分子式 |
Br3Fe |
|---|---|
分子量 |
295.56 g/mol |
IUPAC 名称 |
tribromoiron |
InChI |
InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3 |
InChI 键 |
FEONEKOZSGPOFN-UHFFFAOYSA-K |
规范 SMILES |
[Fe](Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


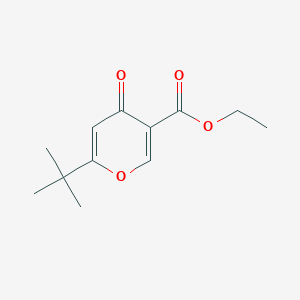
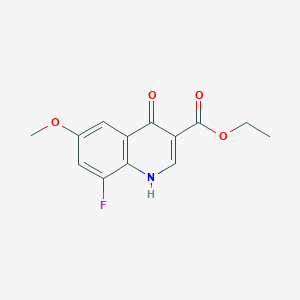
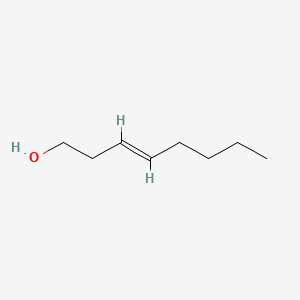
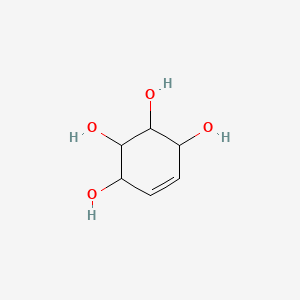
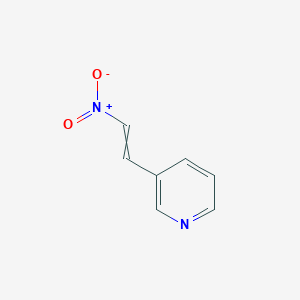
![4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (S)-](/img/structure/B8816695.png)
